
N-(Methylsulfanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
N-(Methylsulfanyl)benzamide can be synthesized through the direct condensation of benzoic acid and methylsulfanyl amine. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. One such method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation, which provides a green and efficient pathway for the synthesis of benzamide derivatives .
化学反応の分析
Types of Reactions
N-(Methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine (for bromination) and nitric acid (for nitration) are commonly employed.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
科学的研究の応用
N-(Methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-(Methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation by preventing the breakdown of I-kB, a protein that regulates NF-kB activity. This inhibition leads to the induction of apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways involved in oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
N-(Methylsulfonyl)benzamide: Similar in structure but with a sulfonyl group instead of a sulfanyl group.
Benzamide: The parent compound without any substituents on the amide nitrogen.
N-(Methylsulfanyl)methylbenzamide: A related compound with an additional methyl group on the benzamide.
Uniqueness
N-(Methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
66390-24-7 |
|---|---|
分子式 |
C8H9NOS |
分子量 |
167.23 g/mol |
IUPAC名 |
N-methylsulfanylbenzamide |
InChI |
InChI=1S/C8H9NOS/c1-11-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChIキー |
PZBXTDODVBHYIZ-UHFFFAOYSA-N |
正規SMILES |
CSNC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


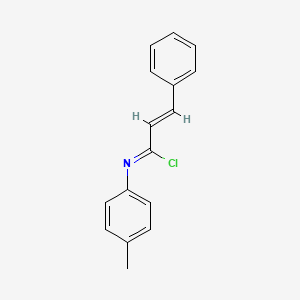
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
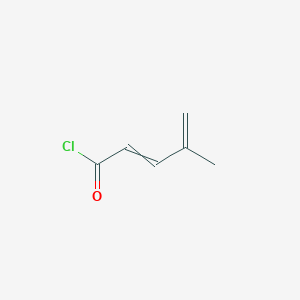
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)




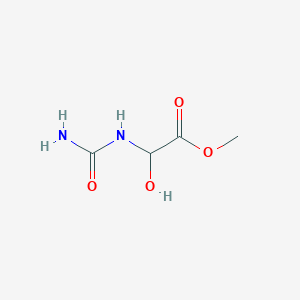

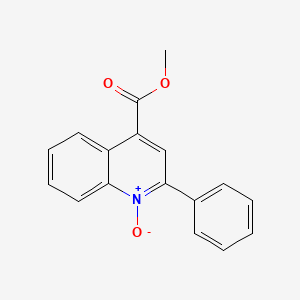
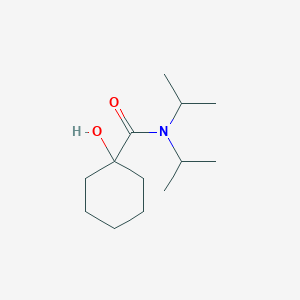

![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
